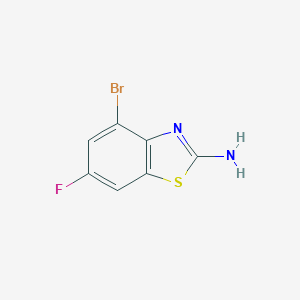

2-Amino-4-bromo-6-fluorobenzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

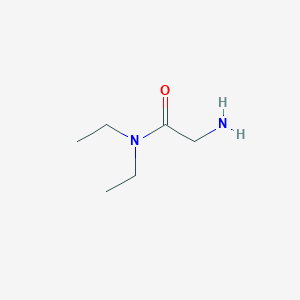

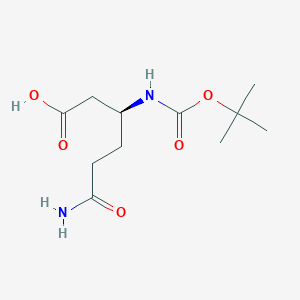

2-Amino-4-bromo-6-fluorobenzothiazole is a chemical compound with the molecular formula C7H4BrFN2S . It has a molecular weight of 247.09 g/mol . The compound is also known by other names such as 4-Bromo-6-fluorobenzo[d]thiazol-2-amine .

Molecular Structure Analysis

The compound has a bicyclic structure, consisting of a benzene ring fused with a thiazole ring . The InChI string representation of the molecule isInChI=1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) . Physical And Chemical Properties Analysis

The compound has a density of 1.916g/cm3 . It has a melting point of 222-227°C and a boiling point of 364.7ºC at 760 mmHg . The compound has a topological polar surface area of 67.2 Ų .Applications De Recherche Scientifique

Antitumor Properties

Preclinical Evaluation : 2-Amino-4-bromo-6-fluorobenzothiazole derivatives have shown potent antitumor properties in vitro and in vivo. Modifications to the benzothiazole nucleus, like fluorine atom replacement, enhance metabolic stability. Amino acid conjugation has been utilized to overcome drug lipophilicity limitations, leading to the development of water-soluble, stable prodrugs. These prodrugs rapidly revert to their parent compound in vivo, exhibiting significant tumor growth retardation in breast and ovarian cancer models (Bradshaw et al., 2002).

Pharmaceutical Properties : Synthesized water-soluble prodrugs of 2-Amino-4-bromo-6-fluorobenzothiazole, specifically L-lysyl- and L-alanyl-amide prodrugs, address formulation and bioavailability issues. These compounds show good solubility and stability, with potential for clinical evaluation (Hutchinson et al., 2002).

Synthesis and Biological Evaluation : Novel fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent in vitro cytotoxicity against specific cancer cell lines. These compounds, particularly 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, are undergoing pharmaceutical and preclinical development due to their broad spectrum activity and induction of crucial enzymes like cytochrome P450 CYP1A1 (Hutchinson et al., 2001).

Spectroscopy and Quantum Chemical Investigations

- Spectral Analysis : The vibrational, nuclear magnetic resonance, and electronic spectra of 2-Amino-6-fluorobenzothiazole have been extensively studied. This includes FT-IR, FT-Raman spectral measurements, and quantum chemical calculations, providing insights into the structural and electronic properties of the compound (Arjunan et al., 2011).

Other Applications

Antidiabetic Activity : Synthesized compounds of 2-Amino-6-fluorobenzothiazole have been evaluated for their antidiabetic activity, demonstrating potential therapeutic applications in this area (Pattan et al., 2005).

Positron Emission Tomography (PET) Imaging : Carbon-11 labeled fluorinated 2-arylbenzothiazoles, derivatives of 2-Amino-4-bromo-6-fluorobenzothiazole, have been explored as potential PET imaging agents for cancer, indicating their utility in diagnostic imaging (Wang et al., 2006).

Inclusion Complexation Study : The interaction between 2-Amino-6-fluorobenzothiazole and β-cyclodextrin has been investigated, revealing insights into the proton transfer behavior and inclusion complex formation, which could have implications in drug delivery systems (Rajamohan et al., 2008).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, it is advised to remove to fresh air . In case of ingestion, it is advised to wash out mouth with copious amounts of water for at least 15 minutes .

Propriétés

IUPAC Name |

4-bromo-6-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYPUSNLJCQPQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396008 |

Source

|

| Record name | 2-Amino-4-bromo-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-6-fluorobenzothiazole | |

CAS RN |

383131-15-5 |

Source

|

| Record name | 2-Amino-4-bromo-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-fluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)